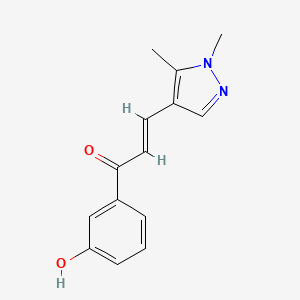![molecular formula C25H24N2O4 B5345904 N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5345904.png)
N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide, also known as A-893, is a novel small molecule that has been gaining attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and immune function. This compound has been shown to increase the levels of endocannabinoids in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been found to be stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide. One area of interest is its potential use in the treatment of cancer-related pain. This compound has been found to be effective in reducing pain in animal models of cancer, and further studies are needed to determine its potential as a cancer pain therapy. Additionally, this compound has been shown to exhibit anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of this compound in these conditions.
Conclusion
In conclusion, this compound is a promising small molecule that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action involves modulation of the endocannabinoid system, and it has been found to exhibit a range of biochemical and physiological effects. While further research is needed to determine its safety and efficacy in humans, this compound has the potential to be a valuable therapeutic agent for the treatment of pain and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide involves the reaction of 2,4-dimethoxybenzaldehyde with aniline and subsequent condensation with 3-methylbenzoyl chloride. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, this compound has been found to be effective in the treatment of neuropathic pain and cancer-related pain.
Propiedades
IUPAC Name |
N-[(Z)-3-anilino-1-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-17-8-7-9-19(14-17)24(28)27-22(25(29)26-20-10-5-4-6-11-20)15-18-12-13-21(30-2)16-23(18)31-3/h4-16H,1-3H3,(H,26,29)(H,27,28)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAHTLOQICYHPS-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5345826.png)
![3-[(E)-2-quinolin-6-ylvinyl]quinoxalin-2(1H)-one](/img/structure/B5345829.png)
![5-(2,4-diethoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5345849.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5345856.png)
![N-(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5345869.png)
![(3S)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5345875.png)

![N-(2-furylmethyl)-6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5345877.png)
![2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5345880.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5345891.png)
![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)

![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)